simvastatin
Description
Simvastatin is a synthetic statin derived from Aspergillus terreus, widely used to lower low-density lipoprotein cholesterol (LDL-C) and reduce cardiovascular risk. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Analytical methods for its quantification, such as spectrophotometry (linear range: 2–12 µg/mL at 237 nm) and reversed-phase HPLC, have been validated for pharmaceutical and clinical use, demonstrating high sensitivity, accuracy, and precision (t-test and F-test within theoretical ranges) . Clinically, this compound has shown long-term safety and efficacy in reducing LDL-C by 20–50% at doses of 10–80 mg/day, though higher doses correlate with increased myopathy risk .
Properties
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861018 | |
| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892395-81-2 | |
| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Whole-Cell Biocatalysis Using Escherichia coli
A breakthrough in this compound synthesis involves the acyltransferase LovD, expressed in E. coli BL21(DE3). This enzyme catalyzes the direct transfer of a 2,2-dimethylbutyryl group from α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) to monacolin J, bypassing protective steps. Key process parameters include:
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Substrate Concentration : 15 mM monacolin J and 25 mM DMB-S-MMP.
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Reaction Time : 16 hours at room temperature.
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Conversion Efficiency : >99% with >98% purity post-purification.
The scalability of this method was demonstrated in fed-batch fermentations, achieving titers of 22 g/L this compound. Purification involves acetone extraction and acid precipitation, yielding pharmaceutical-grade material suitable for formulation.
Advantages Over Chemical Methods
Biocatalysis eliminates hazardous reagents (e.g., methyl iodide) and reduces energy consumption by operating at ambient temperatures. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to synthetic routes. However, substrate costs and enzyme stability under industrial conditions remain challenges for widespread adoption.
Industrial-Scale Methodologies
Merck’s High-Yield Methylation Process
Merck’s patented one-step methylation (US Patent 4,582,915) remains a benchmark for efficiency. By employing lovastatin boronate intermediates, the reaction achieves 95% conversion with minimal by-products. Critical parameters include:
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Solvent System : Toluene for azeotropic water removal.
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Catalyst : Lithium pyrrolidide for enolate stabilization.
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Workup : Ethylene glycol-mediated deprotection to isolate this compound.
This method is favored in facilities equipped for low-temperature reactions and hazardous material handling.
Cost-Efficient Synthesis via Alkoxide Enolate Methylation
A four-step synthesis from lovastatin cyclopropylamide (Org. Proc. Res. Dev.* 1999, 3, 476–479) optimizes methylation using alkoxide ester enolates. Highlights include:
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Intermediate Stability : Cyclopropylamide prevents lactone ring reclosure during methylation.
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Reaction Conditions : 0°C in tetrahydrofuran (THF) with methyl triflate.
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Yield : 85% overall, with 99.5% purity after crystallization.
This method reduces raw material costs by 25% and is compatible with continuous manufacturing systems.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Metabolism of Simvastatin
This compound is administered as an inactive lactone prodrug, which is metabolically activated to its β-hydroxyacid form by carboxylesterases in the intestinal wall, liver, and plasma . The major active metabolites include the β-hydroxyacid metabolite and its derivatives.
Metabolic Pathways:
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Hydrolysis : Conversion of this compound lactone to this compound acid by carboxylesterases.
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Oxidative Metabolism : Primarily mediated by CYP3A4 and CYP3A5 in the liver, with additional metabolism by CYP2C8 and CYP2C9 .
Mode of Action
This compound acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition reduces hepatic cholesterol levels, leading to increased LDL receptor expression and enhanced LDL uptake by the liver .
Key Mechanisms:
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Inhibition of HMG-CoA Reductase : Competes with HMG-CoA for the enzyme, reducing mevalonate production.
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Increased LDL Receptor Expression : Enhanced LDL uptake by the liver.
Pharmacokinetics
This compound undergoes extensive first-pass metabolism in the liver, resulting in low systemic exposure. Genetic variations, such as those affecting the OATP1B1 transporter, can significantly impact this compound plasma levels and risk of myopathy .
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Tmax | 1.44 hours |
| Cmax | 9.83 μg/L |
| t1/2 | 4.85 hours |
| AUC | 40.32 μg·h/L |
Scientific Research Applications
Cardiovascular Applications
Primary Indications:
Simvastatin is indicated for the treatment of various forms of hyperlipidemia, including:
- Homozygous/heterozygous familial hypercholesterolemia
- Heterozygous Non-Familial hypercholesterolemia
- Hypertriglyceridemia
- Dysbetalipoproteinemia
Additionally, it plays a crucial role in reducing adverse cardiovascular events, such as myocardial infarction and stroke .
Combination Therapies:
this compound is often used in combination with other medications to enhance efficacy:
- This compound/Ezetimibe
- This compound/Niacin Extended-Release
These combinations are designed to target different lipid profiles and improve overall cardiovascular health .
Off-Label Uses
This compound has several off-label applications that have garnered attention in clinical practice:
- Prophylaxis of cardiovascular outcomes post-acute coronary syndrome hospitalization : It is used to prevent further cardiovascular events in patients recently hospitalized for acute coronary syndromes .
- Management of atrial fibrillation : Some studies suggest that this compound may help prevent atrial fibrillation in patients with stable coronary artery disease .
Neurological Applications
Recent research indicates that this compound may have potential therapeutic benefits in neurological conditions:
- Alzheimer’s Disease (AD) : this compound has been studied for its neuroprotective effects and ability to inhibit the apoptosis of hippocampal cells in mouse models of AD . Additionally, it may reduce the risk of developing AD and delay the onset of symptoms .
- Parkinson’s Disease : There is emerging evidence suggesting that this compound could be beneficial in managing Parkinson's disease symptoms through its anti-inflammatory properties .
- Medulloblastoma : this compound has shown promise in inhibiting the growth of medulloblastoma, a type of brain tumor, indicating its potential role in oncology as well .
Adverse Effects and Case Studies
Despite its benefits, this compound can lead to adverse effects, which are critical to consider:
- Cognitive Dysfunction : Two case reports highlighted cognitive deficits in patients after starting this compound, emphasizing the need for careful monitoring . In one case, a 32-year-old man experienced significant memory impairment after initiating treatment.
| Patient Age | Diagnosis | Symptoms | Duration on this compound | Outcome after Discontinuation |
|---|---|---|---|---|
| 32 | Bipolar Disorder | Forgetfulness | 1 month | Improvement noted |
| 54 | Treatment-resistant Schizophrenia | Memory impairment | 2 months | Symptoms improved post-discontinuation |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Statins: Atorvastatin and Monacolin Derivatives
- Atorvastatin : Shares a similar mechanism of HMG-CoA reductase inhibition. Molecular docking studies reveal overlapping binding residues (e.g., Glu96, Lys228, Asp304 in Candida albicans HMGR) with simvastatin, suggesting conserved interactions . However, atorvastatin has a longer half-life (~14 hours vs. This compound’s 2–3 hours), enabling once-daily dosing .
- Monacolin J Derivatives: NST0037, a synthetic derivative, exhibits comparable HMG-CoA reductase inhibition (IC₅₀ in nanomolar range) to this compound, while others (e.g., NST0042) are less potent .
Table 1: HMG-CoA Reductase Inhibition by Statins
| Compound | IC₅₀ (nM) | Key Binding Residues |
|---|---|---|
| This compound | 0.2–1.2 | Glu96, Lys228, Asp304 (CaHMGR) |
| Atorvastatin | 0.1–0.8 | Glu96, Lys228, Asp304 (CaHMGR) |
| NST0037 | 0.3–1.5 | Similar to this compound |
Combination Therapies
- Ezetimibe/Simvastatin: Dual therapy reduces LDL-C by 50–60% vs. 30–40% with this compound monotherapy. The IMPROVE-IT trial demonstrated a 6.4% relative risk reduction in cardiovascular events compared to this compound alone .
- Extended-Release Niacin/Simvastatin: Combined use lowers non-HDL-C by 35% vs. 28% with this compound alone, though flushing and hepatotoxicity limit its utility .
Table 2: Lipid-Lowering Efficacy of Combination Therapies
| Therapy | LDL-C Reduction | Key Trial/Study |
|---|---|---|
| This compound (40 mg/day) | 37% | Mauro et al. (1991) |
| Ezetimibe/Simvastatin | 58% | IMPROVE-IT (2018) |
| Niacin ER/Simvastatin | 42% | SEACOAST I (2008) |
Natural Compounds with Statin-like Effects
- Citrus Flavanones: 3-Hydroxy-3-methyl-glutaryl flavanones mimic this compound’s hypocholesterolemic effects in rodent models, though human data remain inconclusive .
- Gypenosides (GPs): Combined with this compound, GPs synergistically reduce LDL-C (35% vs. 25% with this compound alone) and hepatic PCSK9 expression, enhancing lipid clearance .
Biological Activity
Simvastatin, a member of the statin class of drugs, is primarily known for its role in lowering cholesterol levels. However, emerging research has highlighted its diverse biological activities beyond lipid regulation, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article explores these activities in detail, supported by recent studies and clinical trials.
This compound works by inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels and a subsequent increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream. Additionally, this compound has been shown to modulate various signaling pathways that contribute to its biological effects.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria. One study reported that this compound selectively inhibits bacterial protein synthesis while having minimal effects on mammalian mitochondrial protein synthesis. The IC50 for inhibiting bacterial translation was found to be approximately 18.85 μg/ml . Notably, this compound significantly reduced the production of toxins by Staphylococcus aureus, including Panton-Valentine leukocidin and α-hemolysin .
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been investigated in various contexts. A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) found that this compound significantly prolonged the time to first exacerbation compared to placebo (median 341 days vs. 140 days) and reduced the overall exacerbation rate . The annualized exacerbation rate was lower in the this compound group (1.45 events per patient-year) compared to placebo (1.9 events per patient-year) .
Neuroprotective Potential
The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Parkinson's disease. A clinical trial assessing this compound as a disease-modifying treatment showed that it did not provide significant benefits and was associated with an additional deterioration in motor function scores compared to placebo . However, other studies suggest that this compound may have protective effects against neuroinflammation and apoptosis in various models .
Anti-Tubercular Activity
This compound has also been studied for its anti-tubercular activity , which appears to be mediated through the inhibition of cholesterol biosynthesis. Research indicates that this compound targets specific branches of the mevalonate pathway, leading to enhanced autophagy and subsequent anti-mycobacterial effects . This mechanism highlights a novel therapeutic potential for this compound in treating tuberculosis.
COPD Exacerbations
- Study Design : Randomized controlled trial with 209 patients.
- Results :
- This compound group: 103 exacerbations (41%).
- Placebo group: 147 exacerbations (59%).
- p-value: 0.003.
| Exacerbation Type | This compound | Placebo | p-value |
|---|---|---|---|
| Total | 103 | 147 | 0.003 |
| Severe | 35 | 45 | 0.068 |
| Moderate | 68 | 102 | 0.02 |
Parkinson's Disease
- Study Design : Randomized clinical trial with 235 participants.
- Outcome : No significant benefit observed; additional deterioration noted in motor scores.
Q & A
How can researchers design a robust HPLC method for quantifying simvastatin and its impurities in pharmaceutical formulations?
Basic Research Question
To ensure robustness, employ a D-optimal experimental design to systematically evaluate critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). Use software like Modde®12.0.1 to analyze main, interaction, and quadratic effects on retention time, peak asymmetry, and resolution of impurities. Validate the model using coefficients of determination (R² > 0.95) and predictability (Q² > 0.67) .
How should researchers interpret discrepancies between LDL cholesterol reduction and clinical outcomes in this compound trials?
Advanced Research Question
In trials comparing this compound monotherapy with combination therapies (e.g., this compound + ezetimibe), use multivariate regression to assess confounding factors (e.g., baseline LDL, inflammation markers). For example, a 24-month trial showed a 16.5% greater LDL reduction with combined therapy but no significant difference in carotid intima-media thickness progression. Prioritize clinical endpoints (e.g., atherosclerosis progression) over surrogate biomarkers when evaluating efficacy .
What are key considerations for ensuring reproducibility in preclinical this compound studies?
Basic Research Question
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document experimental conditions (e.g., dose, administration route, animal strain) explicitly.
- Include positive controls (e.g., statin-treated groups) and validate outcomes using histopathology and biochemical assays (e.g., myeloperoxidase activity, cytokine levels) .
What advanced statistical methods optimize this compound formulation development?
Advanced Research Question
Apply Box-Behnken or full-factorial designs to evaluate interactions between formulation variables (e.g., polymer concentration, compression force). For transdermal patches, use response surface methodology (RSM) with Design Expert® software to predict optimal permeation parameters (e.g., 1.49% this compound, 22.43% poloxamer 407, 9.85% D-limonene) and validate via ex vivo skin permeation studies .
How should subgroup analyses be statistically validated in this compound trials?
Advanced Research Question
Use Cox proportional hazards models to calculate relative risks (RR) and 95% confidence intervals (CI). For example, a post hoc analysis of diabetic patients in the 4S trial found RR = 0.45 for major coronary events with this compound. Pre-specify subgroups to avoid Type I errors and adjust for multiple comparisons using Bonferroni correction .
How to validate bioanalytical methods for this compound in pharmacokinetic studies?
Basic Research Question
Follow FDA/EMA guidelines :
- Use dialysis purification to remove free drug from lipid nanoparticles (≥15 minutes for >90% efficiency).
- Perform two-way ANOVA to compare purification times and validate precision (CV <15%) and accuracy (85–115%) .
What mechanistic insights explain this compound’s pleiotropic effects in inflammatory diseases?
Advanced Research Question
In preclinical models (e.g., periodontitis), combine immunohistochemistry and ELISA to quantify biomarkers like RANKL, OPG, and IL-1β. This compound (30 mg/kg) reduces alveolar bone loss by suppressing MMP-1/8 and enhancing BMP-2 expression, demonstrating anti-inflammatory and osteoprotective mechanisms .
How can pharmacokinetic-pharmacodynamic (PK-PD) modeling enhance this compound formulation development?
Advanced Research Question
Integrate compartmental models with dissolution data (e.g., USP Apparatus II) to correlate formulation variables (e.g., croscarmellose sodium concentration) with bioavailability. For transdermal films, use fractional factorial designs to optimize flux (e.g., 1.82-fold improvement with 2% HPMC and DMSO) and validate via AUC comparisons in hyperlipidemic rats .
How to address translational challenges when replicating preclinical this compound findings across animal models?
Basic Research Question
Standardize disease induction protocols (e.g., ligature-induced periodontitis vs. intracerebral hemorrhage models). Use MRI and histology to cross-validate outcomes (e.g., hematoma volume, tissue loss). For neuroprotection studies, combine this compound (2 mg/kg) with behavioral tests (e.g., modified Neurological Severity Score) .
What in vitro models predict this compound drug-drug interactions (DDIs) in clinical settings?
Advanced Research Question
Use CYP3A4 and SLCO1B1 inhibition assays to assess metabolic interactions. For example, ticagrelor co-administration may increase this compound exposure due to CYP3A4 inhibition. Apply static or dynamic DDI models (e.g., [I]/Ki ratio) guided by FDA/EMA bioanalytical validation criteria .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
